molecular formula C16H26BN3O3 B2856224 {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol CAS No. 1202805-21-7

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol

Cat. No. B2856224
CAS RN: 1202805-21-7
M. Wt: 319.21
InChI Key: FHFYOUZVXPMZPD-UHFFFAOYSA-N
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Description

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is a useful research compound. Its molecular formula is C16H26BN3O3 and its molecular weight is 319.21. The purity is usually 95%.
BenchChem offers high-quality {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s particularly useful in reactions that involve nucleophilic substitution and amidation processes . Its structure, characterized by borate and sulfonamide groups, allows for a variety of transformations, making it a versatile player in the synthesis of complex organic molecules.

Drug Development

In the realm of pharmaceuticals, compounds like this are often used as enzyme inhibitors or as part of specific ligand drugs . Their high reactivity and stability make them suitable for creating potent and selective drugs, especially in the treatment of tumors and microbial infections.

Asymmetric Synthesis

The compound’s boronic acid derivatives are utilized in asymmetric synthesis of amino acids, which is crucial for developing drugs with specific chirality . This chirality is important for the drug’s effectiveness and safety profile.

Suzuki Coupling Reactions

Suzuki coupling reactions are a staple in organic chemistry for forming carbon-carbon bonds, and this compound can play a role in these reactions due to its boronic acid group . This makes it valuable for constructing complex organic compounds, including polymers and pharmaceuticals.

Fluorescent Probes

Boronic acid compounds, such as this one, can be used as fluorescent probes . They are capable of identifying various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is particularly useful in biological and chemical sensing technologies.

Stimulus-Responsive Drug Carriers

The compound’s borate linkages are advantageous for constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to deliver drugs like insulin and genes in a controlled manner.

properties

IUPAC Name

[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-8-18-14(19-9-13)20-7-5-6-12(10-20)11-21/h8-9,12,21H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYOUZVXPMZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol

CAS RN

1202805-21-7
Record name {1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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